3-nitrobenzaldehyde (7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
CAS No.: 300701-04-6
Cat. No.: VC21454970
Molecular Formula: C16H15N7O4
Molecular Weight: 369.33g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 300701-04-6 |
|---|---|
| Molecular Formula | C16H15N7O4 |
| Molecular Weight | 369.33g/mol |
| IUPAC Name | 3-methyl-8-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-7-prop-2-enylpurine-2,6-dione |
| Standard InChI | InChI=1S/C16H15N7O4/c1-3-7-22-12-13(21(2)16(25)19-14(12)24)18-15(22)20-17-9-10-5-4-6-11(8-10)23(26)27/h3-6,8-9H,1,7H2,2H3,(H,18,20)(H,19,24,25)/b17-9+ |
| Standard InChI Key | JQDMBKOMTCWTPO-RQZCQDPDSA-N |
| Isomeric SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])CC=C |
| SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])CC=C |
| Canonical SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])CC=C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 3-methyl-8-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-7-prop-2-enylpurine-2,6-dione, reflects its intricate architecture. Its molecular formula, C₁₆H₁₅N₇O₄, corresponds to a molecular weight of 369.33 g/mol . Key structural components include:
-
A purine-2,6-dione core (positions 2 and 6 substituted with ketone groups).
-
A 3-methyl group at position 3 of the purine ring.
-
A 7-allyl chain (prop-2-enyl) at position 7.
-
An (E)-3-nitrobenzylidene hydrazine moiety at position 8.
The stereochemistry of the hydrazone linkage (E-configuration) is confirmed by its InChIKey (JQDMBKOMTCWTPO-RQZCQDPDSA-N), which encodes spatial and connectivity data .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 300701-04-6 | |
| Molecular Formula | C₁₆H₁₅N₇O₄ | |
| Molecular Weight | 369.33 g/mol | |
| IUPAC Name | 3-methyl-8-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-7-prop-2-enylpurine-2,6-dione | |
| Canonical SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC(=CC=C3)N+[O-])CC=C |
Synthesis and Structural Elucidation
Synthetic Routes
While direct literature on this compound’s synthesis is sparse, analogous hydrazones are typically synthesized via condensation reactions between hydrazides and aldehydes/ketones. For example, Nguyen et al. (2022) detailed a six-step protocol for benzo[d]thiazole-containing hydrazones, involving:
-
Cyclization to form heterocyclic cores.
-
Nitro group reduction to amines using Na₂S₂O₄.
-
Acetylation to protect reactive sites.
-
Esterification via Williamson ether synthesis.
-
Hydrazide formation through reflux with hydrazine hydrate.
Applied to this compound, the synthesis would likely involve:
-
Step 1: Preparation of 7-allyl-3-methylpurine-2,6-dione.
-
Step 2: Introduction of a hydrazine group at position 8.
-
Step 3: Condensation with 3-nitrobenzaldehyde under acidic conditions to form the hydrazone bond .
Analytical Characterization
Spectroscopic data for related hydrazones (e.g., FT-IR, NMR) highlight key features:
-
IR: Stretching vibrations for C=O (1670–1700 cm⁻¹), N–H (3200–3300 cm⁻¹), and NO₂ (1520–1350 cm⁻¹) .
-
¹H NMR: Resonances for allyl protons (δ 5.1–5.9 ppm), aromatic protons (δ 7.5–8.5 ppm), and hydrazone NH (δ 10–11 ppm) .
Physicochemical and Computational Properties
Druglikeness and ADME Profiling
PubChem-derived computed properties provide insights into bioavailability:
Table 2: Computed Physicochemical Properties
| Property | Value | Relevance |
|---|---|---|
| XLogP3 | 1.9 | Moderate lipophilicity |
| Hydrogen Bond Donors | 2 | Solubility limitations |
| Hydrogen Bond Acceptors | 7 | Polar surface area contributors |
| Topological Polar Surface Area | 137 Ų | Low blood-brain barrier permeation |
| Rotatable Bonds | 5 | Conformational flexibility |
Biological Activity and Hypothesized Applications
Table 3: Comparative Bioactivity of Analogous Hydrazones
| Compound Class | Target Microorganisms | MIC Range (µg/mL) | Mechanism Hypotheses |
|---|---|---|---|
| Benzo[d]thiazole hydrazones | Gram-positive bacteria | 8–32 | Cell wall synthesis inhibition |
| Salicylhydrazones | E. coli, S. aureus | 16–64 | Membrane destabilization |
Anticancer and Anti-inflammatory Prospects
Purine derivatives often target kinases and nucleotide-binding proteins. The allyl group may confer reactivity toward thiol-containing enzymes, while the hydrazone moiety could chelate metal ions in catalytic sites .
Research Gaps and Future Directions
Priority Investigations
-
Synthetic Optimization: Develop one-pot methodologies to improve yield beyond the 60–70% typical of multi-step hydrazone syntheses .
-
In Vitro Screening: Prioritize assays against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, etc.) and cancer cell lines (e.g., MCF-7, HeLa).
-
ADMET Profiling: Assess metabolic stability using liver microsomes and cytotoxicity in HEK293 cells.
Computational Modeling Opportunities
-
Molecular docking against E. coli dihydrofolate reductase (PDB: 1RX2).
-
QSAR studies to correlate substituents (allyl, nitro) with bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume